Thermal degradation in OLED polymers remains a critical failure point. Isomeric impurities from 2- or 3-hydroxycarbazole disrupt thermal stability, reducing device lifetime. 9H-Carbazol-4-ol provides the precise 4-hydroxy regioisomer required for high-performance, thermally robust polymers. • Ensures exact regiochemistry, eliminating batch variability. • Directly incorporated as a monomer; avoids complex synthetic routes. • ≥98% purity, in stock for rapid procurement.
9H-Carbazol-4-ol (CAS: 52602-39-8) is an aromatic heterocyclic compound featuring a carbazole core with a hydroxyl group at the C4 position. This structure makes it an important precursor and building block in the synthesis of pharmaceuticals, organic electronic materials, and dyes. Unlike the parent carbazole, the hydroxyl group provides a reactive site for further functionalization, while its specific placement at the 4-position dictates unique steric and electronic properties that are critical for achieving target molecular architectures and material characteristics.
Substituting 9H-Carbazol-4-ol with other positional isomers (e.g., 2-hydroxy or 3-hydroxycarbazole) or the parent carbazole is often unviable. The specific location of the hydroxyl group directly influences the molecule's reactivity, electronic structure, and intermolecular interactions. This regiochemical difference is critical in multi-step syntheses where it dictates the feasibility and outcome of subsequent reactions, such as in the total synthesis of specific carbazole alkaloids where only the 4-hydroxy isomer provides the required scaffold. In materials science, this positional difference leads to significant variations in the thermal stability and photophysical properties of derived polymers and small molecules, making isomers non-interchangeable for high-performance applications.
9H-Carbazol-4-ol is an indispensable starting material for the synthesis of specific, biologically active carbazole alkaloids, such as those in the Clausenawalline family. Synthetic routes targeting these complex molecules are designed around the 4-hydroxy substitution pattern. Using other isomers like 2-hydroxycarbazole or 3-hydroxycarbazole would fail to produce the target natural product, effectively resulting in a 0% yield of the desired compound and requiring a complete redesign of the synthetic strategy.
| Evidence Dimension | Yield of Target Natural Product (e.g., Clausenawalline precursors) |
| Target Compound Data | Enables viable synthesis route |
| Comparator Or Baseline | Other hydroxycarbazole isomers (e.g., 2-OH, 3-OH): 0% yield of the target molecule |
| Quantified Difference | Qualitatively absolute; non-interchangeable |
| Conditions | Multi-step total synthesis of complex carbazole alkaloids. |
For researchers in natural product synthesis and medicinal chemistry, procuring the correct isomer is not a matter of optimization but of synthetic viability.
In the development of materials for organic electronics, the thermal stability of polymers is a critical parameter for device longevity and performance. Polymers synthesized from 9H-Carbazol-4-ol demonstrate enhanced thermal stability compared to those derived from isomeric monomers. For example, poly(4-hydroxy-N-phenyl-carbazole) shows a 10% weight loss temperature (T10) of 480 °C, significantly higher than the 385 °C observed for a comparable polymer made from a different carbazole linkage, indicating superior material robustness under thermal stress.
| Evidence Dimension | Thermal Decomposition Temperature (T10) |
| Target Compound Data | 480 °C (for a related poly(amide-carbazole)) |
| Comparator Or Baseline | 385 °C (for a related poly(amide-carbazole)) |
| Quantified Difference | +95 °C |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere. |
This substantial increase in thermal stability is a key decision factor for procuring materials intended for durable organic electronic devices like OLEDs, where operational heat can degrade components.
This compound is the specific choice for synthetic routes where the 4-position oxygenation is a non-negotiable structural feature of the target molecule, such as in the development of certain bioactive carbazole alkaloids. Its use circumvents complex and low-yielding multi-step procedures that would be required to introduce this functionality later in a synthesis.
As a monomer, 9H-Carbazol-4-ol is specified for producing polymers with enhanced thermal stability. This is critical for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices where thermal degradation is a primary cause of failure, directly impacting device lifetime and performance.
Irritant